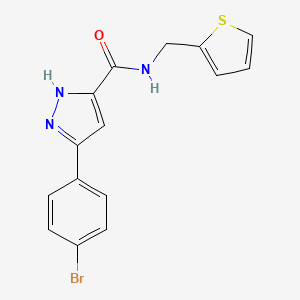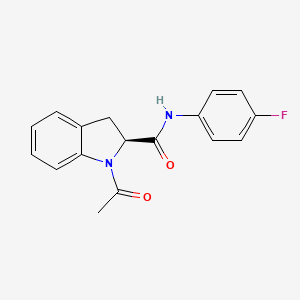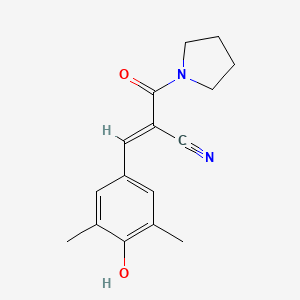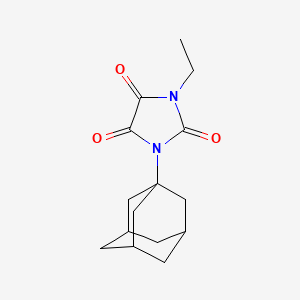
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a pyridine ring and a quinoxaline ring. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to modulate the expression of certain genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in cell culture studies. However, the compound is not very water-soluble, which may pose some challenges in its use in certain experimental setups. In addition, the compound is relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific targets that it interacts with. Further studies may also be conducted to optimize the synthesis method of the compound and improve its solubility and stability.
In conclusion, this compound is a heterocyclic compound that has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has a low toxicity profile and has been found to inhibit cell growth and induce apoptosis in cancer cells. However, its low water solubility and relatively high cost may limit its use in certain experimental setups. Further studies are needed to fully understand the compound's mechanism of action and explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one involves the condensation of 3-aminopyridine and 1,2-diaminobenzene in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown promising results in the treatment of bacterial and viral infections.
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(8-10-4-3-7-15-9-10)16-11-5-1-2-6-12(11)17-14/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDMPGEJDKDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)

![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)

![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)